Structural Uniqueness: Dimethoxyphenyl and Mercapto Substitution Pattern Relative to Class Members
The target compound occupies a distinct chemical space within the thieno[2,3-d]pyrimidin-4(3H)-one family due to its concurrent 2-mercapto group, 3-phenyl substitution, and 5-(3,4-dimethoxyphenyl) appendage. The 3,4-dimethoxyphenyl motif at the 5-position differentiates it from the more commonly explored 3,4,5-trimethoxyphenyl-bearing vascular-targeting agents such as compound 2e (3-iodo-4,5-dimethoxyphenyl substituted), which achieved an IC₅₀ of 2.31 × 10⁻⁴ μM against MDA-MB-231 cells [1]. While direct comparative bioactivity data are not yet available in the peer-reviewed literature, the 3,4- versus 3,4,5-substitution pattern is known from published SAR to alter tubulin-binding and cytotoxicity profiles within this chemotype [1]. For kinase-targeted contexts, the closest structurally resolved analogue 6-(3,4-dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one (CAS 1428537-30-7) differs from the target compound in lacking both the 2-mercapto and 3-phenyl features, representing a substantially simpler pharmacophore [2].
| Evidence Dimension | Substitution pattern at position 5 and presence/absence of 2-mercapto and 3-phenyl groups |
|---|---|
| Target Compound Data | 5-(3,4-dimethoxyphenyl); 2-mercapto present; 3-phenyl present |
| Comparator Or Baseline | Compound 2e: 5-(3-iodo-4,5-dimethoxyphenyl), 2-unsubstituted, 3-unsubstituted (IC₅₀ = 2.31 × 10⁻⁴ μM MDA-MB-231). CAS 1428537-30-7: 6-(3,4-dimethoxyphenyl), 2-H, 3-H, 4-oxo |
| Quantified Difference | Qualitative structural differentiation only; no head-to-head bioactivity comparison available in published literature |
| Conditions | Structural comparison based on published SAR series and vendor structural databases |
Why This Matters
The distinct substitution pattern ensures that the compound probes biological space inaccessible to commonly stocked thienopyrimidinone analogues, making it a valuable singleton for library screening even in the absence of pre-existing bioactivity data.
- [1] Gold, M.; Köhler, L.; Lanzloth, C.; et al. Synthesis and bioevaluation of new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry 2020, 189, 112060. View Source
- [2] Kinase inhibitor, C2 (CAS 1428537-30-7). Molaid Chemical Database. Accessed 2026. View Source
